molecular formula C10H10F3N B2559173 3-(3,4,5-Trifluorophenyl)pyrrolidine CAS No. 1260830-09-8

3-(3,4,5-Trifluorophenyl)pyrrolidine

Cat. No.: B2559173
CAS No.: 1260830-09-8
M. Wt: 201.192
InChI Key: HHSDWOQIXNBUGL-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H10F3N. It is characterized by a pyrrolidine ring substituted with a trifluorophenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)pyrrolidine
  • 3-(3,5-Difluorophenyl)pyrrolidine
  • 3-(4-Fluorophenyl)pyrrolidine

Uniqueness

3-(3,4,5-Trifluorophenyl)pyrrolidine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This trifluoromethyl group enhances its lipophilicity and metabolic stability compared to similar compounds with fewer fluorine atoms .

Properties

IUPAC Name

3-(3,4,5-trifluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSDWOQIXNBUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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